molecular formula C11H14N2O6 B12395455 [(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate

[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate

Cat. No.: B12395455
M. Wt: 270.24 g/mol
InChI Key: FGVDVJQZNYYWJO-NQMVMOMDSA-N
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Description

[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate is a chemical compound that belongs to the class of nucleoside analogs. It is structurally characterized by a pyrimidine base attached to a ribose sugar, which is further esterified with an acetate group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate typically involves the esterification of a nucleoside precursor. One common method involves the reaction of the nucleoside with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, purification processes such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted nucleoside analogs.

Scientific Research Applications

[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in nucleic acid metabolism and enzyme interactions.

    Medicine: Investigated for its antiviral and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism of action of [(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This compound targets specific enzymes involved in nucleic acid metabolism, such as polymerases and nucleases, thereby inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate can be compared with other nucleoside analogs such as:

These compounds share structural similarities but differ in their functional groups and biological activities. This compound is unique due to its specific acetate ester group, which can influence its chemical reactivity and biological interactions.

Properties

Molecular Formula

C11H14N2O6

Molecular Weight

270.24 g/mol

IUPAC Name

[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate

InChI

InChI=1S/C11H14N2O6/c1-6(15)18-7-4-10(19-8(7)5-14)13-3-2-9(16)12-11(13)17/h2-3,7-8,10,14H,4-5H2,1H3,(H,12,16,17)/t7-,8-,10-/m1/s1

InChI Key

FGVDVJQZNYYWJO-NQMVMOMDSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H](O[C@@H]1CO)N2C=CC(=O)NC2=O

Canonical SMILES

CC(=O)OC1CC(OC1CO)N2C=CC(=O)NC2=O

Origin of Product

United States

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